molecular formula C26H27N3O2 B11581368 N-cyclopentyl-2-{7-ethyl-3-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

N-cyclopentyl-2-{7-ethyl-3-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B11581368
M. Wt: 413.5 g/mol
InChI Key: LWIHRECKPWLZJO-HYARGMPZSA-N
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Description

N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that features a cyclopentyl group, an indole moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivatives, followed by the introduction of the cyclopentyl group and the acetamide functionality. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE: shares similarities with other indole derivatives, such as:

Uniqueness

The uniqueness of N-CYCLOPENTYL-2-(7-ETHYL-3-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-cyclopentyl-2-[7-ethyl-3-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C26H27N3O2/c1-2-17-8-7-12-20-18(14-22-21-11-5-6-13-23(21)28-26(22)31)15-29(25(17)20)16-24(30)27-19-9-3-4-10-19/h5-8,11-15,19H,2-4,9-10,16H2,1H3,(H,27,30)(H,28,31)/b22-14+

InChI Key

LWIHRECKPWLZJO-HYARGMPZSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)/C=C/4\C5=CC=CC=C5NC4=O

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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